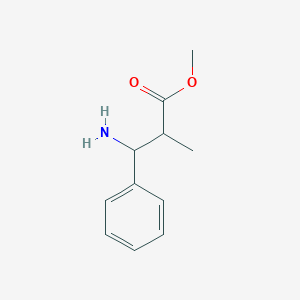
Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)- is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19372 g/mol . This compound belongs to the class of oxazinones, which are known for their diverse biological activities, including antimicrobial and fungicidal properties .
Vorbereitungsmethoden
The synthesis of Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)- typically involves the condensation of 4-oxocarboxylic acids with hydroxylamine . This reaction is often carried out in ethanol (EtOH) in the presence of sodium acetate (NaOAc) or in pyridine . The reaction conditions can vary, but the use of ethanol and sodium acetate is common for obtaining high yields of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)- undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)- involves its interaction with molecular targets such as glucocorticoid receptors . The compound binds to these receptors, modulating their activity and leading to various biological effects . The specific pathways involved in its mechanism of action are still under investigation, but its ability to modulate receptor activity is a key aspect of its biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)- can be compared with other oxazinone derivatives, such as:
6H-1,2-oxazin-6-ones: These compounds share a similar structural framework but may differ in their substituents and biological activities.
Benzo-oxazinones: These compounds have a benzene ring fused to the oxazinone structure, leading to different chemical and biological properties.
The uniqueness of Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)- lies in its specific ethoxy and ethanone substituents, which contribute to its distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
80322-63-0 |
|---|---|
Molekularformel |
C8H13NO3 |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
1-(6-ethoxy-5,6-dihydro-4H-oxazin-3-yl)ethanone |
InChI |
InChI=1S/C8H13NO3/c1-3-11-8-5-4-7(6(2)10)9-12-8/h8H,3-5H2,1-2H3 |
InChI-Schlüssel |
UERLTCIRLZEQEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1CCC(=NO1)C(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole](/img/structure/B8712505.png)












![methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate](/img/structure/B8712581.png)
